An In-depth Technical Guide to the Physicochemical Properties of 2,3-diamino-N,N-dimethylbenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 2,3-diamino-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-diamino-N,N-dimethylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides which are known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide integrates foundational chemical principles with computationally predicted data to offer a robust profile for researchers in drug discovery and development. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring scientific integrity and enabling researchers to validate and expand upon the data presented.
Introduction: The Significance of Diaminobenzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2][3] The introduction of amino groups to the aromatic ring can significantly modulate the electronic and steric properties of the molecule, influencing its biological target interactions, pharmacokinetic profile, and overall therapeutic potential. Specifically, ortho-diamino functionalities can act as versatile synthetic handles for the construction of heterocyclic systems and as bidentate ligands for metal chelation, opening avenues for the development of novel chemical entities.[4][5]
2,3-diamino-N,N-dimethylbenzenesulfonamide (Figure 1) is a member of this important class of compounds. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, as these properties govern solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to provide a detailed characterization of this molecule to facilitate its exploration as a potential lead compound or synthetic intermediate.
Figure 1: Chemical Structure of 2,3-diamino-N,N-dimethylbenzenesulfonamide
Caption: 2D structure of 2,3-diamino-N,N-dimethylbenzenesulfonamide.
Core Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₃N₃O₂S | - |
| Molecular Weight | 215.27 g/mol | Calculated |
| Predicted Melting Point | 160-180 °C | Estimation based on related structures |
| Predicted Boiling Point | > 400 °C (decomposes) | Estimation based on related structures |
| Predicted Water Solubility | Moderately Soluble | Estimation based on polarity |
| Predicted LogP | 0.5 - 1.5 | Estimation based on structure |
| Predicted pKa (most basic) | 4.5 - 5.5 (anilinic amine) | Estimation based on similar anilines |
| Predicted pKa (second basic) | 2.0 - 3.0 (anilinic amine) | Estimation based on similar anilines |
In-Depth Analysis and Experimental Protocols
This section provides a detailed look into the key physicochemical parameters and outlines standardized, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Solubility
Theoretical Background: Solubility is a critical determinant of a drug's bioavailability. The presence of two polar amino groups and a sulfonamide moiety suggests that 2,3-diamino-N,N-dimethylbenzenesulfonamide will exhibit some aqueous solubility, while the benzene ring and dimethyl groups contribute to its lipophilicity. Its solubility is expected to be pH-dependent due to the basic nature of the amino groups.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
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Objective: To determine the equilibrium solubility of the compound in a given solvent system.
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Methodology:
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Add an excess amount of 2,3-diamino-N,N-dimethylbenzenesulfonamide to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, cease agitation and allow the undissolved solid to sediment.
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Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
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Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
Theoretical Background: The pKa values of a compound dictate its ionization state at a given pH. For 2,3-diamino-N,N-dimethylbenzenesulfonamide, the two aromatic amino groups are the primary basic centers. The ortho-positioning of these groups may influence their respective basicities due to electronic and steric effects. Understanding the pKa is crucial for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine) and for developing appropriate formulations.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining pKa values.
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Objective: To determine the acid dissociation constants of the ionizable groups.
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Methodology:
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Accurately weigh and dissolve a sample of 2,3-diamino-N,N-dimethylbenzenesulfonamide in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.
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Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa values correspond to the pH at the half-equivalence points on the titration curve.
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Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP)
Theoretical Background: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key parameter influencing membrane permeability and, consequently, drug absorption and distribution.
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the traditional and most widely accepted method for LogP determination.
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Objective: To determine the partition coefficient of the compound between n-octanol and water.
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Methodology:
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Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
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Dissolve a known amount of 2,3-diamino-N,N-dimethylbenzenesulfonamide in one of the phases (typically the one in which it is more soluble).
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Combine equal volumes of the n-octanol and water phases in a separatory funnel.
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Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
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Allow the two phases to separate completely.
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Carefully collect samples from both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).
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Predicted Spectral Data
For the purpose of structural confirmation and characterization, the following spectral data have been predicted using computational models.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the N-H protons of the amino groups, and the methyl protons of the dimethylsulfonamide group. The aromatic protons would appear as a complex multiplet in the range of 6.5-7.5 ppm. The amino protons would likely appear as broad singlets, and their chemical shift would be sensitive to the solvent and concentration. The two methyl groups on the sulfonamide nitrogen are expected to be equivalent and appear as a singlet around 2.5-3.0 ppm.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of 110-150 ppm, with the carbons attached to the nitrogen and sulfur atoms appearing at the lower and higher ends of this range, respectively. The methyl carbons would appear at a much higher field, typically in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
The predicted IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups.
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S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
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C-N stretching: Bands in the region of 1250-1350 cm⁻¹.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215. The fragmentation pattern would likely involve the loss of the dimethylamino group, the SO₂ group, and fragmentation of the aromatic ring.
Synthesis and Potential Applications
Synthesis: The synthesis of 2,3-diamino-N,N-dimethylbenzenesulfonamide would typically start from a commercially available substituted nitrobenzene. A common synthetic route would involve the dinitration of a suitable benzene derivative, followed by selective reduction of one nitro group, protection of the resulting amino group, reduction of the second nitro group, and finally, introduction of the N,N-dimethylsulfonamide group via reaction with N,N-dimethylsulfamoyl chloride. An alternative approach could involve the direct amination of a di-substituted benzene ring.
Potential Applications: Given the known biological activities of diaminobenzenesulfonamide derivatives, this compound could be explored for a variety of therapeutic applications. These include, but are not limited to:
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Antimicrobial agents: Sulfonamides are a well-established class of antibiotics.[1][2]
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Anticancer agents: Some sulfonamide derivatives have shown promise as anticancer agents.[4]
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Enzyme inhibitors: The sulfonamide moiety is a known zinc-binding group and can be incorporated into inhibitors of metalloenzymes such as carbonic anhydrases.[4]
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Building block for heterocyclic synthesis: The ortho-diamino functionality is a key precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems with diverse pharmacological properties.
Conclusion
2,3-diamino-N,N-dimethylbenzenesulfonamide is a molecule with significant potential for further investigation in the field of drug discovery and development. This technical guide provides a foundational understanding of its physicochemical properties, integrating predicted data with established experimental protocols. By offering a clear roadmap for the empirical determination of these key parameters, this document aims to empower researchers to unlock the full potential of this and related compounds. The presented methodologies are robust and widely accepted, ensuring the generation of high-quality, reliable data essential for advancing promising molecules through the development pipeline.
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